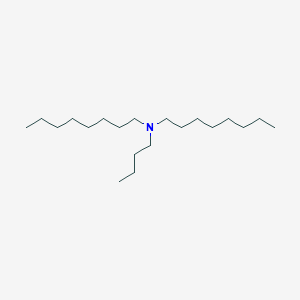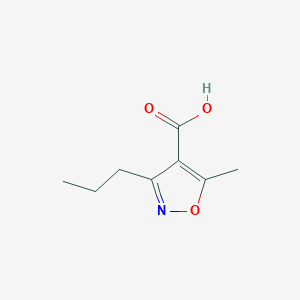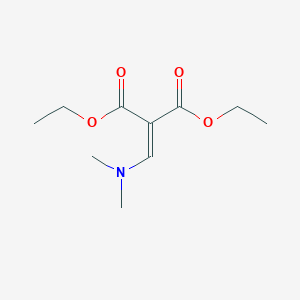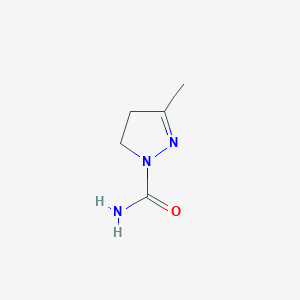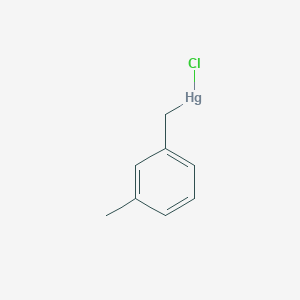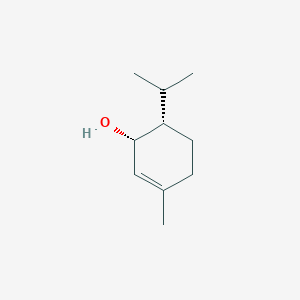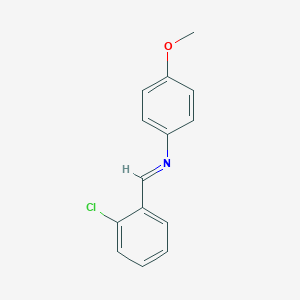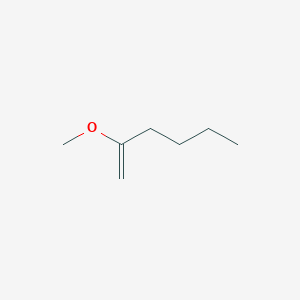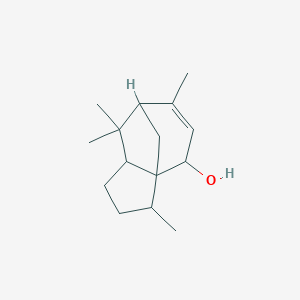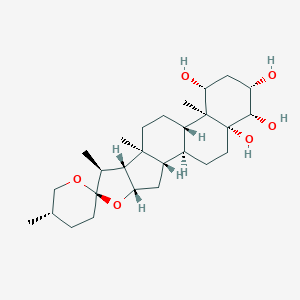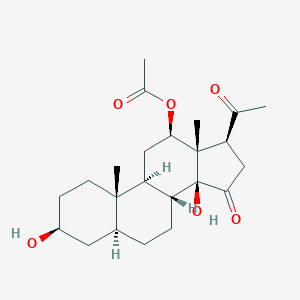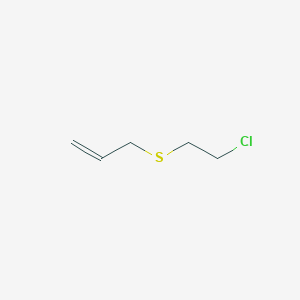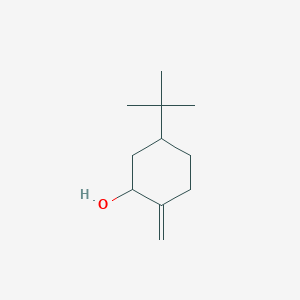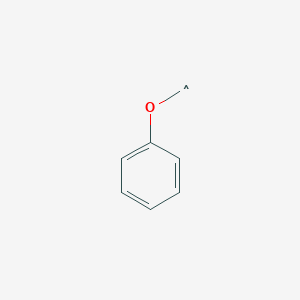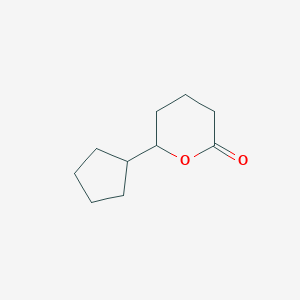
6-Cyclopentyltetrahydro-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyclopentyltetrahydro-2H-pyran-2-one, also known as CPTP, is a cyclic ketone that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various fields of study, including neuroscience, pharmacology, and biochemistry. In
Applications De Recherche Scientifique
6-Cyclopentyltetrahydro-2H-pyran-2-one has been studied for its potential applications in various scientific fields. In neuroscience, 6-Cyclopentyltetrahydro-2H-pyran-2-one has been shown to inhibit the activity of the protein phosphatase 2A (PP2A), which is involved in the regulation of synaptic plasticity and memory formation. This inhibition has been linked to improvements in memory and cognitive function in animal models.
In pharmacology, 6-Cyclopentyltetrahydro-2H-pyran-2-one has been studied for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and inflammation. 6-Cyclopentyltetrahydro-2H-pyran-2-one has been shown to inhibit the activity of various enzymes and proteins that are involved in these diseases, making it a promising candidate for drug development.
Mécanisme D'action
6-Cyclopentyltetrahydro-2H-pyran-2-one is thought to exert its effects through the inhibition of various enzymes and proteins. One of the primary targets of 6-Cyclopentyltetrahydro-2H-pyran-2-one is PP2A, which is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of PP2A by 6-Cyclopentyltetrahydro-2H-pyran-2-one has been shown to result in the activation of various signaling pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Effets Biochimiques Et Physiologiques
6-Cyclopentyltetrahydro-2H-pyran-2-one has been shown to have various biochemical and physiological effects. In animal models, 6-Cyclopentyltetrahydro-2H-pyran-2-one has been shown to improve memory and cognitive function, reduce inflammation, and inhibit the growth of cancer cells. 6-Cyclopentyltetrahydro-2H-pyran-2-one has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
6-Cyclopentyltetrahydro-2H-pyran-2-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has shown promise in various scientific fields. However, there are also limitations to its use. 6-Cyclopentyltetrahydro-2H-pyran-2-one is a relatively new compound, and more research is needed to fully understand its mechanisms of action and potential applications. Additionally, 6-Cyclopentyltetrahydro-2H-pyran-2-one may have off-target effects that need to be taken into consideration when designing experiments.
Orientations Futures
There are several future directions for the study of 6-Cyclopentyltetrahydro-2H-pyran-2-one. One area of research is the development of 6-Cyclopentyltetrahydro-2H-pyran-2-one as a therapeutic agent for various diseases. Another area of research is the exploration of the mechanisms of action of 6-Cyclopentyltetrahydro-2H-pyran-2-one, including its effects on various signaling pathways and cellular processes. Additionally, more research is needed to fully understand the potential applications of 6-Cyclopentyltetrahydro-2H-pyran-2-one in various scientific fields, including neuroscience, pharmacology, and biochemistry.
Conclusion:
In conclusion, 6-Cyclopentyltetrahydro-2H-pyran-2-one is a promising compound that has shown potential in various scientific fields. Its synthesis method is relatively simple, and it has been shown to have various biochemical and physiological effects. While there are limitations to its use, 6-Cyclopentyltetrahydro-2H-pyran-2-one is a promising candidate for drug development and further research.
Méthodes De Synthèse
6-Cyclopentyltetrahydro-2H-pyran-2-one can be synthesized through a multi-step process that involves the reaction of cyclopentanone with various reagents. One common method involves the reaction of cyclopentanone with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a base such as potassium carbonate. This reaction yields 6-cyclopentyl-2,3-dicyano-5,6-dihydro-1,4-benzoquinone, which can be further reduced to 6-Cyclopentyltetrahydro-2H-pyran-2-one using a reducing agent such as sodium borohydride.
Propriétés
Numéro CAS |
16429-17-7 |
|---|---|
Nom du produit |
6-Cyclopentyltetrahydro-2H-pyran-2-one |
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
6-cyclopentyloxan-2-one |
InChI |
InChI=1S/C10H16O2/c11-10-7-3-6-9(12-10)8-4-1-2-5-8/h8-9H,1-7H2 |
Clé InChI |
FBDVAVKHDCUJEK-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)C2CCCC(=O)O2 |
SMILES canonique |
C1CCC(C1)C2CCCC(=O)O2 |
Autres numéros CAS |
16429-17-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



